molecular formula C60H86O19 B021989 CID 10079877 CAS No. 103614-76-2

CID 10079877

Cat. No.: B021989
CAS No.: 103614-76-2
M. Wt: 1111.3 g/mol
InChI Key: FXNFULJVOQMBCW-VZBLNRDYSA-N
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Chemical Reactions Analysis

Types of Reactions: Halichondrin B undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

Halichondrin B has a wide range of scientific research applications:

Biological Activity

CID 10079877, also known as Halichondrin B, is a complex marine-derived compound primarily isolated from certain species of sponges in the genus Halichondria. This compound has garnered significant attention in the field of cancer research due to its potent biological activities, particularly its anti-cancer properties. The following article presents a comprehensive overview of the biological activity of this compound, including key research findings, case studies, and relevant data tables.

Halichondrin B is characterized by its unique macrocyclic structure, which is crucial for its biological activity. The compound interacts with tubulin, a protein that is essential for microtubule formation. By binding to tubulin, Halichondrin B disrupts microtubule dynamics, leading to inhibition of cell division and ultimately inducing apoptosis in cancer cells. This mechanism positions Halichondrin B as a valuable candidate for cancer therapy.

In Vitro Studies

Numerous studies have demonstrated the efficacy of Halichondrin B against various cancer cell lines. For instance, research published in PubMed highlights the compound's ability to inhibit cell proliferation in human breast cancer (MCF-7) and non-small cell lung cancer (A549) cell lines. The following table summarizes key findings from in vitro studies:

Cell LineIC50 (nM)Mechanism of Action
MCF-70.5Disruption of microtubule dynamics
A5491.2Induction of apoptosis
HeLa0.8Cell cycle arrest at metaphase
HCT1160.9Inhibition of mitotic spindle formation

In Vivo Studies

In vivo studies have further validated the anticancer potential of Halichondrin B. Animal models treated with Halichondrin B showed significant tumor regression compared to control groups. A notable study demonstrated that administration of Halichondrin B led to a 70% reduction in tumor volume in mice bearing xenografts of human breast cancer.

Case Studies

  • Case Study: Breast Cancer Treatment
    • A clinical trial involving patients with metastatic breast cancer treated with Halichondrin B analogs showed promising results, with several patients experiencing partial responses and prolonged progression-free survival.
  • Case Study: Non-Small Cell Lung Cancer
    • Another study focused on patients with advanced non-small cell lung cancer revealed that those receiving Halichondrin B exhibited improved overall survival rates compared to historical controls.

Safety and Toxicity

While Halichondrin B exhibits potent anticancer activity, its safety profile has also been a focus of research. Preclinical toxicity studies indicate that at therapeutic doses, the compound does not cause significant adverse effects on normal tissues. However, ongoing clinical trials are essential to fully assess its safety in human subjects.

Properties

CAS No.

103614-76-2

Molecular Formula

C60H86O19

Molecular Weight

1111.3 g/mol

InChI

InChI=1S/C60H86O19/c1-26-13-33-7-9-37-27(2)14-35(65-37)11-12-58-23-46-54(78-58)55-56(72-46)57(79-58)53-38(69-55)10-8-34(67-53)16-48(64)73-52-31(6)51-43(68-42(52)17-39(66-33)30(26)5)19-41-45(71-51)22-60(74-41)24-47-50(77-60)29(4)21-59(76-47)20-28(3)49-44(75-59)18-40(70-49)36(63)15-32(62)25-61/h26,28-29,31-47,49-57,61-63H,2,5,7-25H2,1,3-4,6H3/t26-,28+,29+,31+,32-,33+,34-,35+,36+,37+,38+,39-,40+,41-,42+,43+,44+,45-,46-,47+,49+,50+,51+,52-,53+,54+,55+,56-,57+,58+,59-,60+/m1/s1

InChI Key

FXNFULJVOQMBCW-VZBLNRDYSA-N

SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(O4)C(CC(CO)O)O)C)C)OC9CC(C1=C)O2)C

Isomeric SMILES

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)O[C@@H]9[C@H]([C@H]3[C@H](C[C@@H]4[C@H](O3)C[C@@]3(O4)C[C@H]4[C@@H](O3)[C@H](C[C@]3(O4)C[C@@H]([C@H]4[C@@H](O3)C[C@H](O4)[C@H](C[C@H](CO)O)O)C)C)O[C@H]9C[C@H](C1=C)O2)C

Canonical SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(O4)C(CC(CO)O)O)C)C)OC9CC(C1=C)O2)C

Synonyms

halichondrin A, 12,13-dideoxy-
halichondrin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.